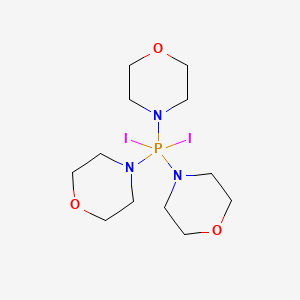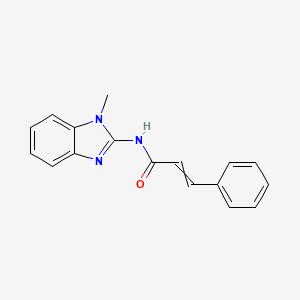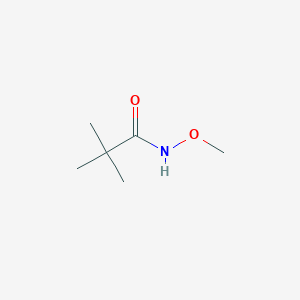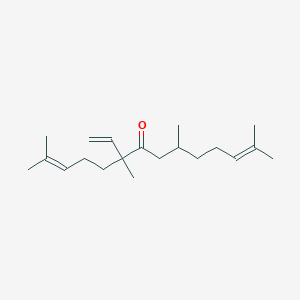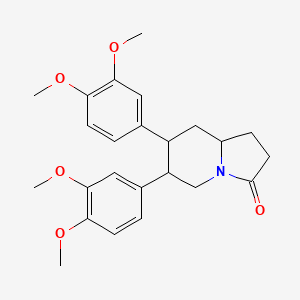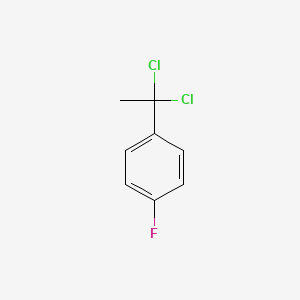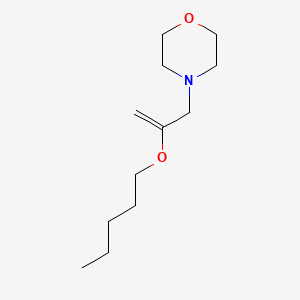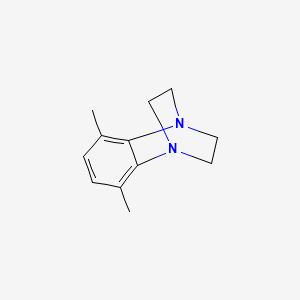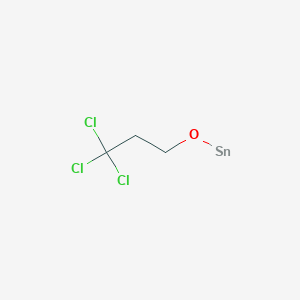![molecular formula C26H18N4O14S4 B14485289 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- CAS No. 65151-32-8](/img/structure/B14485289.png)
1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- is a complex organic compound with the molecular formula C26H18N4O14S4 and a molecular weight of 738.7 g/mol . This compound is characterized by its two naphthalene rings, each substituted with sulfonic acid groups, and linked through an azo bridge to a central phenylene ring substituted with hydroxyl groups. It is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- typically involves a multi-step process:
Diazotization: The starting material, 4,6-dihydroxy-1,3-phenylenediamine, undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid to form the azo compound.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like alcohols or amines. Major products formed from these reactions include quinones, amines, and sulfonate derivatives.
科学研究应用
1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in labeling and detection of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
作用机制
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- involves its interaction with various molecular targets and pathways:
Azo Bond Cleavage: The azo bonds can be cleaved under reductive conditions, releasing aromatic amines.
Sulfonic Acid Groups: These groups enhance the compound’s solubility in water and its ability to interact with biological molecules.
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to targets.
相似化合物的比较
1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- can be compared with other similar compounds such as:
1,5-Naphthalenedisulfonic acid: Similar in structure but differs in the position of the sulfonic acid groups.
7-Amino-1,3-naphthalenedisulfonic acid: Contains an amino group instead of the azo linkage.
7,7’-[(4,6-Dihydroxy-m-phenylene)diazo]bis(naphthalene-1,3-disulphonic) acid: Similar in structure but with different substituents on the phenylene ring.
The uniqueness of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- lies in its specific combination of functional groups, which confer distinct chemical reactivity and applications.
属性
CAS 编号 |
65151-32-8 |
|---|---|
分子式 |
C26H18N4O14S4 |
分子量 |
738.7 g/mol |
IUPAC 名称 |
7-[[5-[(6,8-disulfonaphthalen-2-yl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C26H18N4O14S4/c31-23-12-24(32)22(30-28-16-4-2-14-6-18(46(36,37)38)10-26(20(14)8-16)48(42,43)44)11-21(23)29-27-15-3-1-13-5-17(45(33,34)35)9-25(19(13)7-15)47(39,40)41/h1-12,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) |
InChI 键 |
WABMIPLTDIMLQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
